

Comparative Analysis of 3,6-Dibromo-1H-indazole Analogs in Preclinical Research

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Compound of Interest

Compound Name: **3,6-Dibromo-1H-indazole**

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A detailed examination of the structure-activity relationships (SAR) of **3,6-dibromo-1H-indazole** analogs reveals their potential as versatile scaffolds in drug discovery, particularly in oncology. This guide provides a comparative analysis of their biological activity, supported by experimental data and protocols, to aid researchers in the development of novel therapeutics.

The 1H-indazole core is a well-established pharmacophore known for its ability to mimic the purine ring of ATP, enabling competitive inhibition at the active sites of various kinases.^[1] The strategic placement of bromine atoms at the 3 and 6 positions of the indazole ring offers opportunities for diverse chemical modifications through cross-coupling reactions, allowing for the exploration of structure-activity relationships and the optimization of potency and selectivity.
^[1]

Antitumor Activity and Kinase Inhibition

Research has demonstrated that derivatives of the 6-bromo-1H-indazole scaffold exhibit significant antitumor properties. These compounds have been investigated as inhibitors of several key kinases implicated in cancer progression, including Polo-like kinase 4 (PLK4) and Vascular Endothelial Growth Factor Receptors (VEGFRs).^{[2][3]}

Structure-Activity Relationship (SAR) Insights

The biological activity of these analogs is highly dependent on the nature and position of the substituents introduced onto the indazole core. For instance, in a series of 1H-indazole-3-amine derivatives, compound 6o displayed a promising inhibitory effect against the K562

chronic myeloid leukemia cell line with an IC₅₀ value of 5.15 μ M.[4][5][6][7] Notably, this compound also showed significant selectivity for cancer cells over normal cells (HEK-293, IC₅₀ = 33.2 μ M).[4][5][6][7] The pro-apoptotic activity of compound 6o was linked to the inhibition of the Bcl2 family and the p53/MDM2 pathway.[4][5]

In another study, the pyridyl analogue 2f of a series of indazole derivatives demonstrated improved antiproliferative activity against 4T1, HepG2, and MCF-7 cancer cell lines, with IC₅₀ values of 0.23 μ M, 0.80 μ M, and 0.34 μ M, respectively.[8] This compound was found to induce apoptosis in 4T1 cells by upregulating cleaved caspase-3 and Bax, while downregulating Bcl-2.[8] The study highlighted that a suitable alkyl substituent at the N4 position of the piperazinyl group was favorable for activity, whereas no substitution or a bulky substituent diminished the antiproliferative effects.[8]

The following table summarizes the in vitro antiproliferative activity of selected 3,6-disubstituted indazole analogs.

Compound	R3 Substituent	R6 Substituent	Cell Line	IC ₅₀ (μ M)
6o	Amine	Varies	K562	5.15[4][5][6][7]
6o	Amine	Varies	HEK-293	33.2[4][5][6][7]
2f	Varies	Pyridyl with piperazinyl	4T1	0.23[8]
2f	Varies	Pyridyl with piperazinyl	HepG2	0.80[8]
2f	Varies	Pyridyl with piperazinyl	MCF-7	0.34[8]

Experimental Protocols

General Synthesis of 6-Bromo-3-iodo-1H-indazole

A common starting material for the synthesis of 3,6-disubstituted indazole analogs is 6-bromo-3-iodo-1H-indazole. The general synthetic procedure is as follows:

To a solution of 6-bromo-1H-indazole (1.0 equivalent) in dimethylformamide (DMF), potassium hydroxide (KOH) (2.0 equivalents) is added.^[8] A solution of iodine (I₂) (1.5 equivalents) in DMF is then added dropwise to the mixture, which is stirred at room temperature for 3 hours.^[8] The reaction mixture is subsequently poured into an aqueous solution to precipitate the product, which is then collected.^[8]

Alternatively, a mixture of 6-bromo-1H-indazole (1.0 equivalent) and N-iodosuccinimide (NIS) (1.5 equivalents) in DMF can be stirred at room temperature for 4 hours.^[2] The reaction mixture is then poured into water, and saturated aqueous ammonium chloride is added. The resulting precipitate is filtered, washed with water, and dried under a vacuum to yield 6-bromo-3-iodo-1H-indazole.^[2]

Starting Material

6-Bromo-1H-indazole

Reagents

KOH, I₂, DMF

NIS, DMF

Intermediate

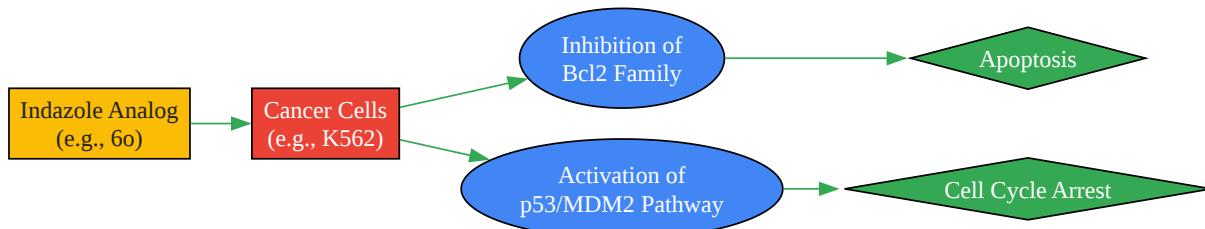
6-Bromo-3-iodo-1H-indazole

Cross-Coupling

Suzuki Coupling
(Boronic Acids/Esters)

Final Products

3,6-Disubstituted-1H-indazole Analogs

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